molecular formula C18H14N2O5 B2993126 N-(2,2-di(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 2188279-52-7

N-(2,2-di(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No. B2993126
CAS RN: 2188279-52-7
M. Wt: 338.319
InChI Key: XTKRADOKCPXTPB-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide, also known as DFE-1, is a novel compound that has shown promising results in scientific research applications. It is a synthetic molecule that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of furan-containing compounds have been extensively studied, revealing methods for creating complex molecules with potential applications in materials science and pharmaceuticals. For example, the synthesis of furan derivatives through electrophilic substitution reactions, nitration, bromination, formylation, and acylation, provides a method for creating a wide range of functionalized molecules (Aleksandrov & El’chaninov, 2017). Similarly, the palladium-catalyzed condensation of N-aryl imines with alkynylbenziodoxolones forms multisubstituted furans, showcasing the versatility of furan compounds in synthetic chemistry (Lu, Wu, & Yoshikai, 2014).

Analytical and Spectral Studies

Analytical and spectral studies of furan ring-containing organic ligands have demonstrated their potential for creating transition metal complexes with various applications. These complexes have been prepared and characterized, showing potential for antimicrobial activity and the study of chelating properties (Patel, 2020). This research underscores the utility of furan derivatives in developing new materials and bioactive compounds.

Antimicrobial Activity

Furan derivatives have been shown to possess significant antimicrobial activity. The synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides and their evaluation against clinically isolated drug-resistant bacteria highlighted the potential of these compounds in addressing antimicrobial resistance (Siddiqa et al., 2022). This research provides a foundation for the development of new antibiotics and antimicrobial agents.

Molecular Characterization and Biological Activity

The molecular and electronic structures of furan-2-carboxamide derivatives have been characterized using various techniques, including X-ray diffraction and density functional theory (DFT) modelling. These studies not only provide insight into the structural aspects of these compounds but also reveal their potential pharmacological and medical applications due to their antimicrobial activity (Çakmak et al., 2022).

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-18(13-10-17(25-20-13)16-6-3-9-24-16)19-11-12(14-4-1-7-22-14)15-5-2-8-23-15/h1-10,12H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKRADOKCPXTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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